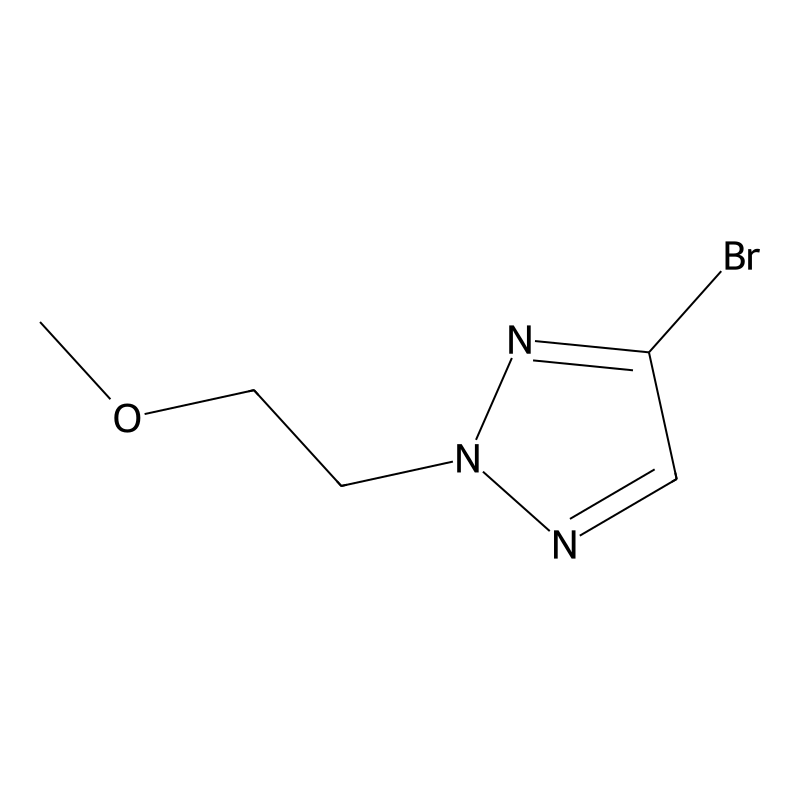4-Bromo-2-(2-methoxyethyl)-2H-1,2,3-triazole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
4-Bromo-2-(2-methoxyethyl)-2H-1,2,3-triazole is a member of the 1,2,3-triazole family, characterized by its unique five-membered ring structure containing two nitrogen atoms. The compound features a bromine atom at the 4-position and a 2-methoxyethyl group at the 2-position. This specific arrangement contributes to its chemical reactivity and biological properties. The triazole ring is known for its stability and versatility in organic synthesis, making it a valuable scaffold in medicinal chemistry and material science.
Currently, there is no scientific literature available on the mechanism of action of 4-Bromo-2-(2-methoxyethyl)-2H-1,2,3-triazole.
- Potential irritant: The compound might irritate skin and eyes upon contact.
- Suspected endocrine disruptor: Bromine-containing compounds have been linked to potential endocrine disruption.
- Nucleophilic Substitution: The bromine atom can be substituted with various nucleophiles, allowing the formation of diverse derivatives.
- Copper-Catalyzed Azide-Alkyne Cycloaddition: This reaction can be employed to synthesize more complex triazole derivatives by reacting with azides and alkynes under copper catalysis .
- Regioselective Alkylation: The presence of the bromine atom directs nucleophilic attacks at specific nitrogen positions within the triazole ring, facilitating regioselective synthesis of poly-substituted derivatives .
Research has indicated that compounds containing the 1,2,3-triazole moiety exhibit significant biological activities. Specifically, 4-bromo-2-(2-methoxyethyl)-2H-1,2,3-triazole has been studied for its potential:
- Antimicrobial Properties: Triazoles are known to possess antifungal and antibacterial activities.
- Enzyme Inhibition: Some derivatives have shown moderate inhibition against enzymes such as carbonic anhydrase-II, which is relevant in treating various diseases .
- Anticancer Activity: Triazoles have been investigated for their ability to inhibit tumor growth in certain cancer types.
The synthesis of 4-bromo-2-(2-methoxyethyl)-2H-1,2,3-triazole can be achieved through several methods:
- Click Chemistry: Utilizing the copper-catalyzed azide-alkyne cycloaddition reaction allows for efficient synthesis from readily available starting materials .Example Reaction:python
CuI + Azide + Alkyne -> Triazole - Nucleophilic Substitution Reactions: The bromine atom can be replaced with other functional groups through nucleophilic substitution reactions, enhancing the compound's reactivity and utility in further synthetic applications .
- Mitsunobu Reaction: This method involves the coupling of alcohols with azides to yield triazoles in high yields under mild conditions .
4-Bromo-2-(2-methoxyethyl)-2H-1,2,3-triazole has several applications:
- Medicinal Chemistry: Used as a scaffold for developing new pharmaceuticals due to its biological activity.
- Material Science: Incorporated into polymers and coatings for improved properties.
- Agricultural Chemicals: Potential use in developing new agrochemicals owing to its antimicrobial properties.
Studies focusing on interaction profiles of 4-bromo-2-(2-methoxyethyl)-2H-1,2,3-triazole have revealed:
- Protein Binding: Investigations into how this compound interacts with various proteins can provide insights into its mechanism of action in biological systems.
- Synergistic Effects: Combining this triazole with other compounds may enhance its biological efficacy or reduce side effects.
Several compounds share structural similarities with 4-bromo-2-(2-methoxyethyl)-2H-1,2,3-triazole. Here’s a comparison highlighting their uniqueness:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-Bromo-1H-1,2,3-triazole | Bromine at position 4 | Antifungal | More reactive due to lack of substituents at position 5 |
| 5-Methyl-1H-1,2,3-triazole | Methyl group at position 5 | Anticancer properties | Different regioselectivity in reactions |
| 4-Amino-1H-1,2,3-triazole | Amino group at position 4 | Antimicrobial | Enhanced solubility and bioavailability |
| 4-Chloro-1H-1,2,3-triazole | Chlorine at position 4 | Antiviral | Different halogen effects on reactivity |
The presence of different functional groups significantly influences their chemical reactivity and biological properties. The unique combination of a bromine atom and a methoxyethyl group in 4-bromo-2-(2-methoxyethyl)-2H-1,2,3-triazole enhances its potential as a versatile compound in synthetic chemistry and pharmacology.








